molecular formula C10H9BrN2O2 B12511895 Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate

Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B12511895
M. Wt: 269.09 g/mol
InChI Key: VXUSHNJFABJTJO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate is a chemical compound belonging to the class of benzoimidazoles. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a carboxylate ester group at the 7th position on the benzoimidazole ring. Benzoimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate typically involves the following steps:

    Methylation: The methyl group at the 2nd position can be introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

    Esterification: The carboxylate ester group at the 7th position can be formed by esterification of the corresponding carboxylic acid using methanol and a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, methylation, and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate hydrolysis.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of oxidized benzoimidazole derivatives.

    Reduction: Formation of reduced benzoimidazole derivatives.

    Hydrolysis: Formation of 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

    Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of benzoimidazole derivatives.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine and methyl groups on the benzoimidazole ring can enhance the compound’s binding affinity and specificity towards these targets, leading to the modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate: Similar structure but with the carboxylate group at the 2nd position.

    2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Contains a fluorine atom and an imidazole moiety.

    5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate: Contains an amino and a fluoro group.

Uniqueness

Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate is unique due to the specific positioning of the bromine, methyl, and carboxylate ester groups on the benzoimidazole ring. This unique arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 6-bromo-2-methyl-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-5-12-8-4-6(11)3-7(9(8)13-5)10(14)15-2/h3-4H,1-2H3,(H,12,13)

InChI Key

VXUSHNJFABJTJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2N1)Br)C(=O)OC

Origin of Product

United States

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